molecular formula C19H16N4O3 B14462562 3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one CAS No. 65953-75-5

3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Katalognummer: B14462562
CAS-Nummer: 65953-75-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ODCGOVCXHIQWBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitroaniline moiety and a hydrazinylidene group attached to a cyclohexadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the nitroaniline derivative. This is followed by the formation of the hydrazinylidene intermediate, which is then reacted with a cyclohexadienone precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include various substituted hydrazine derivatives, amino derivatives, and other functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinylidene group can also form covalent bonds with target proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{2-[4-(2-Nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
  • 3-Methyl-4-{2-[4-(2-Aminoanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one

Uniqueness

3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both nitro and hydrazinylidene groups, which confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

65953-75-5

Molekularformel

C19H16N4O3

Molekulargewicht

348.4 g/mol

IUPAC-Name

3-methyl-4-[[4-(2-nitroanilino)phenyl]diazenyl]phenol

InChI

InChI=1S/C19H16N4O3/c1-13-12-16(24)10-11-17(13)22-21-15-8-6-14(7-9-15)20-18-4-2-3-5-19(18)23(25)26/h2-12,20,24H,1H3

InChI-Schlüssel

ODCGOVCXHIQWBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.